

Application Note: Analysis of Zineb using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Zinc-ethylenebis(dithiocarbamate)

Cat. No.: B1684293

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Audience: Researchers, scientists, and drug development professionals.

Introduction

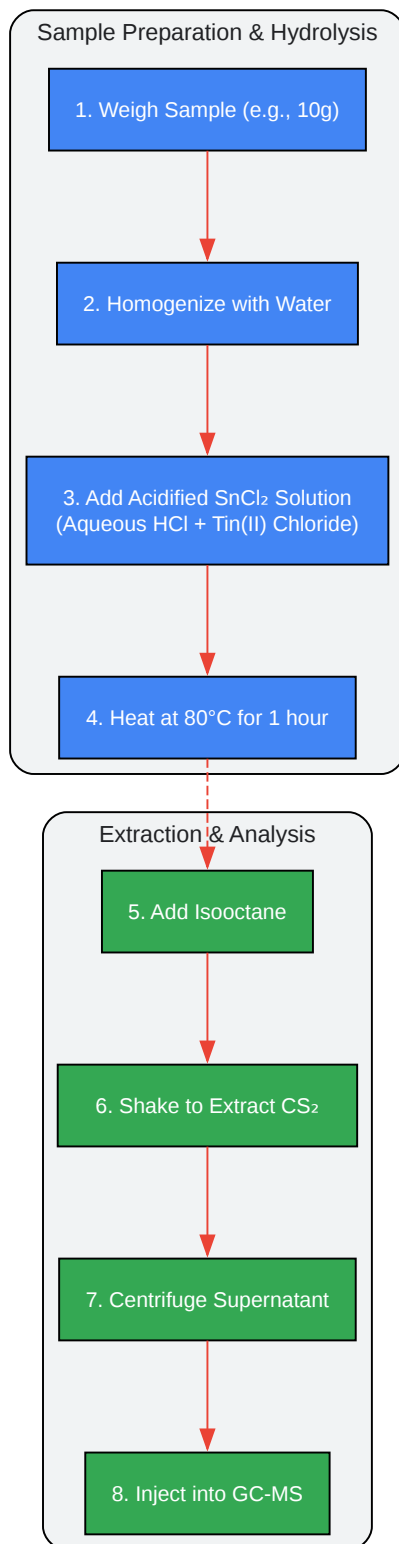
Zineb is a polymeric complex of zinc with ethylenebis(dithiocarbamate) anionic ligands. It belongs to the dithiocarbamate (DTC) class of fungicides and is used to protect fruits and vegetables from a wide spectrum of fungal diseases.[1][2] Due to their potential risks to human health and the environment, regulatory bodies have set maximum residue limits (MRLs) for DTCs in various commodities.

The direct analysis of Zineb by gas chromatography (GC) is challenging due to its low volatility and thermal instability.[3] Therefore, indirect methods are typically employed. The most common approach involves the acid hydrolysis of Zineb to release carbon disulfide (CS₂), which is then quantified by GC-MS.[3][4][5] An alternative method involves derivatization, where Zineb is converted into a more volatile and stable methyl ester, allowing for more specific analysis.[3][6] This application note provides detailed protocols for both methodologies.

Protocol 1: Indirect Analysis of Zineb via Carbon Disulfide (CS₂) Evolution

This method is the most widely adopted for the routine analysis of total dithiocarbamate residues, including Zineb. It relies on the quantitative decomposition of the DTC molecule into carbon disulfide under acidic conditions.

Experimental Workflow: CS₂ Evolution Method



Workflow for Zineb Analysis via CS₂ Evolution

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Caption: Workflow for Zineb Analysis via CS₂ Evolution.

Detailed Protocol

- Sample Preparation:
 - Weigh 10 g of a homogenized fruit or vegetable sample into a suitable reaction vessel.[\[7\]](#)
 - Add 50 mL of deionized water.[\[7\]](#)
- Hydrolysis to Carbon Disulfide:
 - To the sample mixture, add 75 mL of an acidified stannous chloride (SnCl₂) solution. This solution is typically prepared in aqueous hydrochloric acid (HCl).[\[4\]](#)[\[7\]](#) The SnCl₂ acts as a reducing agent to prevent the oxidation of other sample components that could interfere with the analysis.
 - Add 20 mL of isooctane to the vessel to serve as the trapping solvent for the evolved CS₂.[\[7\]](#)
 - Seal the vessel and place it in a water bath at 80°C for 1 hour. Agitate the sample periodically to ensure complete reaction and efficient partitioning of CS₂ into the isooctane layer.[\[7\]](#)
- Extraction and Final Preparation:
 - Allow the container to cool to room temperature.[\[7\]](#)
 - Carefully draw 2 mL of the upper isooctane layer (supernatant) and transfer it to a centrifuge tube.[\[7\]](#)
 - Centrifuge the aliquot at 5,000 rpm for 5 minutes at 10°C to remove any suspended particles.[\[7\]](#)
 - The resulting clear solution is ready for injection into the GC-MS system.

GC-MS Parameters and Data

The following tables summarize typical instrument conditions and performance data for the analysis of CS₂.

Table 1: GC-MS Instrument Parameters for CS₂ Analysis

Parameter	Setting
Gas Chromatograph	
GC System	Agilent 7890/8890 GC or equivalent[7]
Injection Port	Split/Splitless or Multimode Inlet[7]
Injector Temperature	150°C[8]
Injection Mode	Split (e.g., 20:1 ratio)[8]
Carrier Gas	Helium at a constant flow of 1.1 mL/min[8]
GC Column	DB-5MS (30 m x 250 µm x 0.25 µm) or equivalent[8]
Oven Program	70°C hold for 0.1 min, ramp at 450°C/min to 325°C, hold 2 min[8]
Mass Spectrometer	
MS System	Agilent 7000D/E or 7010C Triple Quadrupole MS or equivalent[7]
Ionization Mode	Electron Ionization (EI)
Acquisition Mode	Selected Ion Monitoring (SIM)[4][8]
Quantifier Ion (m/z)	76[8]

| Qualifier Ion (m/z) | 78[8] |

Table 2: Method Performance and Validation Data (as CS₂)

Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Grapes	0.04 - 1.30	76–104	≤ 15	0.04	[4] [8]
Tomatoes	0.04 - 1.30	76–104	≤ 15	0.04	[4] [8]
Green Chilli	0.04 - 1.30	76–104	≤ 15	0.04	[4] [8]
Brinjal (Eggplant)	0.04 - 1.30	76–104	≤ 15	0.04	[4] [8]

| Tea | 0.005 - 0.1 (ppb in solution) | >0.999 (R²) | N/A | 0.01 |[\[7\]](#) |

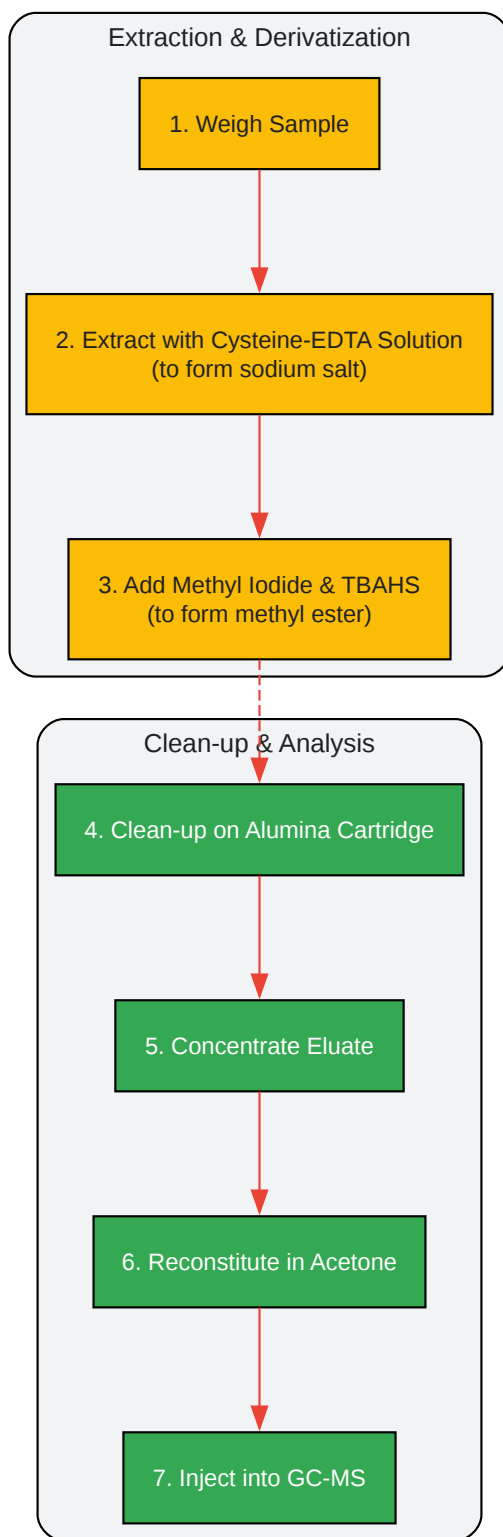
Protocol 2: Analysis of Zineb via Methylation

Derivatization

This method offers greater specificity by converting Zineb into its dimethyl ester, dimethyl ethylenebisdithiocarbamate (EBMe), which can be distinguished from other classes of DTCs.

Experimental Workflow: Methylation Derivatization

Method



Workflow for Zineb Analysis via Derivatization

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Caption: Workflow for Zineb Analysis via Derivatization.

Detailed Protocol

- Extraction:
 - Weigh an appropriate amount of the homogenized sample (e.g., 20 g) into a centrifuge tube.[\[9\]](#)
 - Add 80 mL of a cysteine-EDTA solution and homogenize. The alkaline EDTA and L-cysteine transform the water-insoluble Zineb into a water-soluble sodium salt.[\[6\]](#)[\[9\]](#)
 - Centrifuge the mixture (e.g., at 2,500 rpm for 5 min) and collect the aqueous layer.[\[9\]](#)
- Derivatization:
 - To the aqueous extract, add a tetrabutylammonium hydrogen sulfate (TBAHS) solution, which acts as an ion-pairing agent.[\[9\]](#)
 - Adjust the pH to 7.5-7.7 with hydrochloric acid.[\[9\]](#)
 - Add a solution of methyl iodide in a mixture of n-hexane and acetone.[\[6\]](#)[\[9\]](#) This step S-alkylates the dithiocarbamate anion to form the stable, more volatile methyl ester.
- Clean-up and Final Preparation:
 - Perform a liquid-liquid extraction of the derivatized analyte into an organic solvent.
 - Pass the organic extract through a neutral alumina cartridge for clean-up.[\[6\]](#)[\[9\]](#)
 - Elute the analyte from the cartridge with acetone.[\[9\]](#)
 - Concentrate the eluate under a gentle stream of nitrogen at a temperature below 40°C.[\[9\]](#)
 - Dissolve the final residue in a known volume of acetone to create the test solution for GC-MS analysis.[\[9\]](#)

GC-MS Parameters and Data

For the derivatized analyte (EBMe), specific GC-MS conditions must be developed. The parameters will differ from the CS₂ method to ensure optimal separation and detection of the

larger, derivatized molecule. Quantification is performed by creating a calibration curve using a maneb or zineb standard that has undergone the same derivatization procedure.[9]

Table 3: Method Performance for Derivatization Method

Parameter	Result	Reference
Mean Recovery	72-120%	[6]
Quantification Limit (as CS ₂)	0.01 mg/kg (most foods)	[6]

| Quantification Limit (as CS₂) | 0.1 mg/kg (tea) |[6] |

Summary and Conclusion

The analysis of Zineb by GC-MS is a critical tool for ensuring food safety and regulatory compliance. The indirect CS₂ evolution method is robust and widely used for determining total DTC content.[10] While less common, the derivatization method provides higher specificity, allowing for the differentiation of ethylenebisdithiocarbamates like Zineb from other DTC classes.[3] The choice of method depends on the specific analytical goals, regulatory requirements, and laboratory capabilities. Both protocols, when properly validated, provide sensitive and reliable quantification of Zineb residues in complex matrices.

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